molecular formula C31H33FN6O2S B10836121 Pyrrolo[2,3-d]pyrimidine derivative 30

Pyrrolo[2,3-d]pyrimidine derivative 30

Cat. No.: B10836121
M. Wt: 572.7 g/mol
InChI Key: AFEUSBPUCPEXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[2,3-d]pyrimidine derivative 30 is a synthetically designed small molecule for biochemical research, with a core scaffold recognized for its versatility in probing kinase signaling pathways . This structural motif serves as an ATP-mimetic, enabling competitive binding at the kinase active site . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, featured in multi-kinase inhibitors and extensively explored for targeting receptor tyrosine kinases and cyclin-dependent kinases (CDKs) in oncology research . Compounds based on this scaffold have demonstrated potent enzymatic inhibition and promising antitumor activity in various in vitro models, including against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HT-29) cell lines . Research on related analogs indicates potential mechanisms of action including the induction of apoptosis through the up-regulation of pro-apoptotic proteins like Bax and caspase-3, and down-regulation of anti-apoptotic proteins such as Bcl-2 . These compounds can also cause cell cycle arrest and promote DNA fragmentation . For research use only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33FN6O2S

Molecular Weight

572.7 g/mol

IUPAC Name

4-[4-[5-fluoro-2-methyl-3-[(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-N,N-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C31H33FN6O2S/c1-17-5-6-26-20(11-17)12-27(41-26)30(39)36-24-14-21(32)13-22(18(24)2)28-23-15-25(35-29(23)34-16-33-28)19-7-9-38(10-8-19)31(40)37(3)4/h7,12-17H,5-6,8-11H2,1-4H3,(H,36,39)(H,33,34,35)

InChI Key

AFEUSBPUCPEXMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC(=C3C)C4=C5C=C(NC5=NC=N4)C6=CCN(CC6)C(=O)N(C)C)F

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for Pyrrolo 2,3 D Pyrimidine Derivatives

Multi-component Reaction Strategies for Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. researchgate.netmdpi.com These reactions are advantageous due to their operational simplicity, reduced energy consumption, and lower waste generation compared to traditional multi-step syntheses. scielo.org.mx

A notable example of a one-pot, three-component strategy is the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives from the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.netresearchgate.net This approach provides a green and efficient route to these complex heterocyclic systems. researchgate.net The reaction proceeds with high yields, typically ranging from 73% to 95%, under mild conditions. researchgate.netresearchgate.net The process is valued for its short reaction times and straightforward work-up procedures. researchgate.net

The general scheme for this reaction involves the condensation of these three components, leading to the formation of the fused pyrrole (B145914) and pyrimidine (B1678525) ring system. researcher.life The reaction mechanism is believed to initiate with the formation of an α,β-unsaturated ketone intermediate from the arylglyoxal and a CH-acid like a barbituric acid derivative. This is followed by a nucleophilic addition of the 6-aminouracil (B15529) and subsequent intramolecular condensation to form the pyrrolo[2,3-d]pyrimidine core. researcher.life

The efficiency of these multi-component reactions can be significantly enhanced by the use of appropriate catalysts. Tetra-n-butylammonium bromide (TBAB) has been identified as an effective and green phase-transfer catalyst for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. researchgate.netscielo.org.mx In the one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, a catalytic amount of TBAB (5 mol%) in ethanol (B145695) at 50 °C has been shown to produce high yields of the desired products. researchgate.netresearchgate.net

The use of TBAB as a catalyst offers several advantages, including its low toxicity, non-flammability, high thermal stability, and the ability to dissolve a wide range of organic and inorganic materials. scielo.org.mx Optimization studies have shown that using TBAB as a catalyst can result in product yields as high as 90%. researchgate.net

Catalyst Optimization Data researchgate.net
Catalyst Yield (%)
None20
Et3N45
Piperidine (B6355638)50
DABCO65
PPh340
L-proline55
DBU75
TBAB 90

Established Coupling Reactions in Pyrrolo[2,3-d]pyrimidine Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling, are instrumental in synthesizing various pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These methods have been optimized for the creation of compounds that can act as covalent inhibitors of specific enzymes, for instance, in the development of potential cancer therapeutics. nih.gov For example, a series of pyrrolo[2,3-d]pyrimidine derivatives designed to block mutant Epidermal Growth Factor Receptor (EGFR) activity were synthesized using these optimized Buchwald-Hartwig reactions. nih.gov Another application of palladium catalysis is the chelation-assisted ortho-acyloxylation of aryl-substituted pyridopyrimidinones, which can then be transformed into more complex fused heterocyclic systems. rsc.org

A specific class of Aurora-A kinase inhibitors based on a 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has been developed, culminating in a potent inhibitor designated as compound 30. nih.gov The synthesis of this class of compounds relies on the strategic introduction of various amine functionalities onto the pyrimidine ring. nih.gov

Selected 2-Amino-pyrrolo[2,3-d]pyrimidine Derivatives nih.gov
Compound Aurora-A IC50 (µM)
2-amino-pyrrolo[2,3-d]pyrimidine core>10
Substituted derivative 10.025
Compound 30 0.008

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for creating 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netresearchgate.net This reaction is widely used to link different molecular fragments, including heterocyclic systems, to generate bis-heterocycles. researchgate.netnih.gov The CuAAC reaction is known for its mild reaction conditions and compatibility with a wide range of functional groups. researchgate.netmdpi.com

In the context of pyrrolo[2,3-d]pyrimidines, the CuAAC reaction can be employed to conjugate the core scaffold to other heterocyclic or functional moieties. For instance, an azide-functionalized pyrrolo[2,3-d]pyrimidine can be reacted with a terminal alkyne-containing molecule in the presence of a Cu(I) catalyst to form a stable triazole-linked bis-heterocycle. researchgate.netnih.gov This strategy has been used to synthesize various complex molecules, including potential kinase inhibitors and fluorescent probes. nih.gov

Sequential Synthesis Approaches to Functionalized Pyrrolo[2,3-d]pyrimidine Derivatives

Sequential or multi-step synthesis provides a versatile and controlled approach to constructing highly functionalized pyrrolo[2,3-d]pyrimidine derivatives. These methods allow for the precise introduction of various substituents at different positions of the heterocyclic core.

One such approach involves a three-step synthesis to produce halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. nih.gov This sequence begins with the reaction of 6-chloro-7-deazapurine with benzocaine (B179285) to form an ester intermediate. nih.gov This ester is then converted to a hydrazide, which is subsequently reacted with various substituted aldehydes to yield the final products in high yields. nih.gov

Another powerful sequential method is the combination of a Sonogashira coupling reaction followed by a domino C-N coupling/hydroamination reaction. beilstein-journals.org This sequence starts with the palladium-catalyzed Sonogashira coupling of an iodinated uracil (B121893) derivative with a terminal alkyne. The resulting alkynylated uracil is then subjected to a cyclization reaction with anilines to afford pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields. beilstein-journals.org This domino reaction tolerates a variety of functional groups on the aniline (B41778) component. beilstein-journals.org

A four-step synthesis starting from 4-oxo-N-(PhF)proline benzyl (B1604629) ester has also been developed to produce 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters. acs.org This method allows for the introduction of molecular diversity at the nitrogen atoms of the pyrimidine ring by reacting an aminopyrrole intermediate with various isocyanates. acs.org

Derivatization from Precursor Esters and Hydrazides

A common and effective strategy for elaborating the pyrrolo[2,3-d]pyrimidine core involves the derivatization of precursor esters and hydrazides. This approach allows for the introduction of diverse functionalities, leading to a wide array of derivatives with tailored properties.

A notable example is the synthesis of pyrrolo[2,3-d]pyrimidine-halogenated benzylidene-benzohydrazide derivatives. nih.gov The synthesis commences with the reaction of 6-chloro-7-deazapurine with benzocaine to form the corresponding ester, ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. nih.gov This ester serves as a key intermediate and is subsequently converted to the hydrazide by refluxing with hydrazine (B178648) hydrate. nih.gov The resulting hydrazide is then reacted with various halogen-substituted aldehydes in refluxing absolute ethanol with a catalytic amount of glacial acetic acid to yield the final halogenated benzylidene-benzohydrazide derivatives. mdpi.comnih.gov

This multi-step synthesis is a versatile method for creating a library of compounds with varying halogen substitutions on the benzylidene ring, which can be instrumental in structure-activity relationship (SAR) studies. nih.gov

Introduction of Diverse Substituents

The properties and biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic core. The 6-position, in particular, has been a focal point for modification.

Researchers have successfully introduced a range of substituents at the 6-position, including chlorine, amino, and cyclic amino groups. mdpi.com These modifications are often aimed at improving the target affinity, selectivity, and pharmacokinetic profile of the resulting compounds. For instance, the introduction of specific substituents can influence the molecule's ability to interact with the active site of a target enzyme or its transport across cell membranes. acs.org The strategic placement of these groups is a key aspect of rational drug design, enabling the fine-tuning of the pharmacological properties of the pyrrolo[2,3-d]pyrimidine scaffold.

Process Optimization in Pyrrolo[2,3-d]pyrimidine Synthesis

The efficiency and environmental impact of synthetic routes are critical considerations in modern medicinal chemistry. Consequently, significant effort has been dedicated to optimizing the reaction conditions for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.

Influence of Reaction Conditions

Reaction parameters such as temperature, solvent, and catalyst loading play a pivotal role in the outcome of the synthesis. For example, in the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine conjugates, the choice of these conditions can significantly affect the yield and purity of the final product. researchgate.net Optimization studies often involve systematically varying these parameters to identify the optimal conditions that provide the highest yield of the desired product in the shortest reaction time. For instance, the Buchwald-Hartwig C-N cross-coupling reaction, a powerful tool for forming carbon-nitrogen bonds, has been optimized for the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

Enhancement of Reaction Efficiency

To improve reaction efficiency and align with the principles of green chemistry, alternative energy sources have been explored. Ultrasound irradiation has emerged as a valuable technique for accelerating chemical reactions. researchgate.net The application of ultrasound can lead to shorter reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. mdpi.comresearchgate.net This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing mass transfer and reaction rates. The use of ultrasound has been successfully applied in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of bis-pyrrolo[2,3-d]pyrimidines, resulting in improved efficiency and exclusive formation of the desired symmetric products. mdpi.com

Structural Confirmation Methodologies for Synthesized Pyrrolo[2,3-d]pyrimidine Derivatives

The unambiguous determination of the chemical structure of newly synthesized compounds is a fundamental requirement in chemical research. A combination of spectroscopic techniques is routinely employed for the structural elucidation of pyrrolo[2,3-d]pyrimidine derivatives.

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of structural characterization in this field. mdpi.comnih.govnih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.comnih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is arguably the most powerful tool for elucidating the detailed structure of organic molecules. mdpi.commdpi.comnih.gov ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides similar information for the carbon atoms in the molecule. mdpi.commdpi.com For instance, in the characterization of pyrrolo[2,3-d]pyrimidine-halogenated benzylidene-benzohydrazide derivatives, the chemical shift of the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine ring provides a distinctive signal for structural confirmation. mdpi.comnih.gov

The collective data from these spectroscopic techniques allows for the comprehensive and accurate structural assignment of the synthesized pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com

Molecular Targeting and Enzyme Inhibition Profiles of Pyrrolo 2,3 D Pyrimidine Derivative 30 and Analogues

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation that leads to increased kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease. nih.gov This has made LRRK2 a key therapeutic target for the development of disease-modifying treatments. nih.gov A series of 2-anilinopyrrolo[2,3-d]pyrimidine derivatives have been designed and evaluated for their potential to inhibit this kinase.

Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivative 30 and Methyl Derivatives (e.g., 31, 32, 33)

Research into a series of 2-anilinopyrrolo[2,3-d]pyrimidine derivatives has identified several potent inhibitors of LRRK2. The inhibitory activities of these compounds, including derivative 30 and its methylated analogues 31, 32, and 33, have been quantified. Specifically, the 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino] derivative 31 and its regioisomer, the 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative 32, demonstrated potent inhibition of the LRRK2 G2019S mutant in enzymatic assays, with calculated inhibition constants (cKi) of 3 nM and 2 nM, respectively. acs.org

CompoundLRRK2 G2019S cKi (nM)LRRK2 WT cKi (nM)
Derivative 31 3Not Reported
Derivative 32 2Not Reported
Derivative 18 0.7Not Reported
Derivative 24 2Not Reported

Data sourced from a study on pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. acs.org

Further modifications led to the development of diastereomeric oxolan-3-yl derivatives, compounds 44 and 45, which also showed high potency against LRRK2. acs.org

Comparative Selectivity against Off-Targets (e.g., ARK5, Ret)

The selectivity of these compounds is a critical aspect of their therapeutic potential, as off-target inhibition can lead to undesirable side effects. While a comprehensive selectivity profile for derivative 30 against a wide range of kinases is not detailed in the available literature, studies on analogous pyrrolo[2,3-d]pyrimidines have highlighted their potential for high selectivity. For instance, optimization of a chiral 2,4-disubstituted pyrrolo[2,3-d]pyrimidine series led to the discovery of potent and kinase-selective LRRK2 inhibitors. acs.org One analogue in this series, compound 6, was found to inhibit RET kinase with an IC50 of 59 nM, indicating some level of cross-reactivity. acs.org The broader screening of these compounds is essential to fully characterize their selectivity profiles.

In Vitro Assays for LRRK2 Activity (e.g., Lanthascreen Assay)

The determination of the inhibitory potency of these pyrrolo[2,3-d]pyrimidine derivatives against LRRK2 has been accomplished using robust in vitro biochemical assays. The Lanthascreen™ Eu Kinase Binding Assay is a common method employed for this purpose. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled "tracer" from the ATP-binding site of the kinase. The resulting signal is inversely proportional to the binding affinity of the compound. The calculated inhibition constant (cKi) values for compounds like derivatives 31 and 32 were determined using this assay format. acs.org

Cellular Target Engagement Studies (e.g., LRRK2-pSer935 In-cell Western Assay)

To confirm that the observed enzymatic inhibition translates to activity within a cellular context, target engagement studies are crucial. For LRRK2, this is often assessed by measuring the phosphorylation of a key substrate, serine 935 (pSer935). nih.govacs.org The LRRK2-pSer935 in-cell western (ICW) assay is a high-throughput method used to quantify the levels of phosphorylated Ser935 in cells treated with inhibitor compounds. acs.org

In these assays, cells (such as HEK293) are engineered to express LRRK2. Following treatment with the test compounds, the cells are fixed and permeabilized. Primary antibodies specific for total LRRK2 and for LRRK2 phosphorylated at Ser935 are then added. Fluorescently labeled secondary antibodies are used for detection, and the ratio of the pSer935 signal to the total LRRK2 signal provides a measure of target engagement.

For the methyl derivatives 31 and 32, this assay revealed their ability to inhibit LRRK2 activity in a cellular environment. Compound 31 showed IC50 values of 260 nM and 310 nM against LRRK2 G2019S and wild-type (WT), respectively. The regioisomer, compound 32, was more potent, with IC50 values of 120 nM for G2019S and 190 nM for WT LRRK2. acs.org

CompoundLRRK2 G2019S pSer935 IC50 (nM)LRRK2 WT pSer935 IC50 (nM)
Derivative 31 260310
Derivative 32 120190

Data sourced from a study on pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. acs.org

RET Kinase Inhibition

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the development of several types of cancer when mutated or rearranged. nih.govnih.gov The versatile pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its potential to inhibit this kinase.

Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., Compound 30) as RET Inhibitors

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit wild-type RET and the drug-resistant V804M mutant. nih.govnih.gov While the specific inhibitory activity of "derivative 30" is not explicitly detailed in the context of RET kinase in the available literature, extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds. nih.govnih.gov These studies have led to the identification of highly potent inhibitors. For example, a lead compound from one such study, compound 59, demonstrated low nanomolar potency against both wild-type RET and the V804M mutant. nih.govnih.gov This highlights the potential of the pyrrolo[2,3-d]pyrimidine core to serve as a foundation for effective RET inhibitors. Further optimization of a pyrrolo[2,3-d]pyrimidine series resulted in a compound that showed robust in vivo efficacy in RET-driven tumor models. acs.org

Cyclin-Dependent Kinase (CDK) Inhibition

The dysregulation of cyclin-dependent kinases is a known factor in the initiation and progression of cancer, making them a key target for drug development. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been a focus of research for their potential as CDK inhibitors. nih.govexlibrisgroup.comresearchgate.net

Inhibition of CDK4/6 and CDK9 Activity

Certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated notable inhibitory activity against CDK4, CDK6, and CDK9. For instance, three CDK4/6 inhibitors—palbociclib, ribociclib (B560063), and abemaciclib—have received FDA approval for treating advanced estrogen receptor (ER)-positive breast cancer. nih.gov

One study focused on a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives. nih.govresearchgate.net The most potent compound from this series, 2g , displayed significant inhibitory activity against CDK4 and even stronger inhibition of CDK9 when compared to the known CDK4 inhibitor ribociclib. nih.gov This suggests that the anticancer effects of this class of compounds may be closely linked to their CDK9 inhibition. nih.govresearchgate.net The study found that most of the new sulphonamide-containing derivatives showed strong inhibitory activity against CDK9. nih.govnih.govexlibrisgroup.com

Another area of investigation involves the design of endoperoxide-pyridine/pyrrolo[2,3-d]pyrimidine hybrids. One such compound, E2 , was found to have an IC50 of 6.1 nM against CDK6/Cyclin D3, making it more than twice as potent as Palbociclib (IC50 = 12.9 nM). rsc.orgrsc.org

Table 1: CDK4 and CDK9 Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Target IC50 (nM) Cell Line Reference
2g CDK4 - MIA PaCa-2 nih.gov
2g CDK9 - MIA PaCa-2 nih.gov
E2 CDK6/Cyclin D3 6.1 - rsc.orgrsc.org
Palbociclib CDK6/Cyclin D3 12.9 - rsc.orgrsc.org
Ribociclib CDK4 - - nih.gov

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

Activity against CDK2 and CDK7

Research has also explored the activity of pyrrolo[2,3-d]pyrimidine derivatives against other CDKs, such as CDK2 and CDK7. In one study, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized. nih.govnih.gov Among these, compound 5k emerged as a potent inhibitor of multiple kinases, including CDK2, with IC50 values ranging from 40 to 204 nM. nih.govnih.govresearchgate.net

Conversely, a study on 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives found that while these compounds were effective CDK9 inhibitors, they did not show inhibitory activity against CDK7. nih.govtandfonline.comsemanticscholar.org

Table 2: Inhibition of CDK2 and CDK7 by Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Target IC50 (nM) Reference
5k CDK2 40-204 nih.govnih.govresearchgate.net
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives CDK7 Inactive nih.govtandfonline.comsemanticscholar.org

Structure-Specific CDK Inhibition Profiles (e.g., 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives)

The specific structure of pyrrolo[2,3-d]pyrimidine derivatives significantly influences their CDK inhibition profiles. In the case of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, the presence of the 2-aniline side chain with a sulfonyl group appears to be crucial for their strong CDK9 inhibitory activity. nih.gov The terminal part of this side chain extends into a solvent-exposed region of the enzyme's binding pocket, which may explain why various substituents on the sulfonyl group are tolerated without losing significant inhibitory strength. nih.gov

However, steric hindrance can play a role. For example, replacing the dimethylamino group of ribociclib with an o-anisidine (B45086) group in a related compound led to a loss of CDK9 inhibition activity, suggesting a size limitation at the entrance of the CDK9 binding cavity. nih.gov

Tyrosine Kinase Receptor Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives have also been extensively studied as inhibitors of tyrosine kinase receptors, which are key regulators of cellular processes. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition (e.g., aryl-substituted and halogenated benzylidene-benzohydrazide derivatives)

The Epidermal Growth Factor Receptor (EGFR) is a prominent target for cancer therapy, and pyrrolo[2,3-d]pyrimidines have shown promise as EGFR inhibitors. nih.govrjpbr.com The structure-activity relationship (SAR) of these compounds reveals that substitutions at various positions on the pyrrolo[2,3-d]pyrimidine ring are critical for their inhibitory activity. nih.gov For instance, N4-phenyl substitutions are considered necessary for potent EGFR inhibition. nih.gov

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidene-benzohydrazide derivatives were synthesized and evaluated for their anticancer activity. nih.gov The strategic inclusion of halogen atoms in these molecules is intended to enhance their binding affinity and potency. nih.gov Among these, compound 5k was identified as a highly potent inhibitor of EGFR, with an IC50 value in the nanomolar range. nih.govnih.govresearchgate.net

Another study on 2,5,6-trisubstituted pyrrolo[2,3-d]pyrimidines indicated that aryl and alkyl functionalities can be beneficial for their cytotoxic effects. nih.gov Furthermore, research on third-generation covalent EGFR-TKIs based on the pyrrolopyrimidine scaffold has yielded compounds with high selectivity for mutant EGFR. nih.gov For example, compound 12i showed up to 493-fold increased efficacy in inhibiting HCC827 cells, which harbor an EGFR activating mutation, compared to normal cells. nih.gov This compound selectively inhibited the T790M mutant EGFR with an IC50 of 0.21 nM, demonstrating a 104-fold higher potency compared to wild-type EGFR. nih.gov

Table 3: EGFR Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

Compound/Derivative Series Target IC50 Key Findings Reference
5k EGFR 40-204 nM Potent multi-targeted inhibitor nih.govnih.govresearchgate.net
12i T790M mutant EGFR 0.21 nM Highly selective for mutant EGFR nih.gov
12i Wild-type EGFR 22 nM - nih.gov
4,6-disubstituted pyrrolo[2,3-d]pyrimidines EGFR 3.3-62 nM N4-phenyl substitution is key nih.gov

Human Epidermal Growth Factor Receptor 2 (Her2) Inhibition

In addition to EGFR, Human Epidermal Growth Factor Receptor 2 (Her2) is another important target in cancer therapy. The aforementioned halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidene-benzohydrazide derivative, compound 5k , also demonstrated significant inhibitory activity against Her2, with an IC50 value between 40 and 204 nM. nih.govnih.govresearchgate.net This highlights the potential of this class of compounds as multi-targeted kinase inhibitors. nih.gov Molecular docking studies have suggested that compound 5k has similar binding interactions with both EGFR and Her2. nih.govresearchgate.net

Table 4: Her2 Inhibition by a Pyrrolo[2,3-d]pyrimidine Derivative

Compound Target IC50 (nM) Key Findings Reference
5k Her2 40-204 Potent multi-targeted inhibitor nih.govnih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several cancers, making it a critical target for therapeutic intervention. This compound has been identified as an inhibitor of VEGFR2. The inhibition of VEGFR2 by this class of compounds can disrupt downstream signaling pathways essential for endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis.

Src Kinase Family Inhibition (e.g., Mer receptor, Src non-receptor tyrosine kinases)

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation. Aberrant Src activity is frequently observed in various human cancers.

This compound has demonstrated inhibitory activity against members of the Src kinase family. While specific data on the inhibition of Mer receptor tyrosine kinase by derivative 30 is not detailed, the broader activity against Src family kinases suggests a potential for modulating signaling pathways controlled by these enzymes. The inhibition of Src kinases can interfere with cancer cell progression and survival.

Other Protein Kinase Inhibition

Beyond VEGFR2 and the Src kinase family, this compound and its analogues have been evaluated against other protein kinases involved in critical cellular signaling pathways.

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is one of the most common alterations in cancer. This compound has been documented as an inhibitor of the catalytic subunit alpha of PI3K (PIK3CA). dirmc.tech By targeting PI3K, this compound can effectively suppress the downstream activation of Akt, leading to the induction of apoptosis and inhibition of tumor cell growth.

Monopolar spindle 1 (Mps1) kinase is a key component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 can lead to chromosomal instability and cell death, particularly in cancer cells that are often aneuploid. This compound has been identified as a patented inhibitor of Mps1, indicating its potential to disrupt mitotic progression in cancer cells.

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that mediate signaling from cytokine receptors, playing a pivotal role in hematopoiesis and immune responses. Dysregulation of the JAK/STAT pathway is associated with various myeloproliferative neoplasms and inflammatory diseases.

This compound has been patented as an inhibitor of JAK2. Its inhibitory activity extends to other members of the JAK family, including JAK3. The dual inhibition of JAK2 and JAK3 can modulate the signaling of a broad range of cytokines, suggesting potential therapeutic applications in both cancer and autoimmune disorders.

Inhibitory Profile of this compound

Target KinasePathway/FunctionReference
VEGFR2 (KDR) Angiogenesis, Endothelial Cell Survival
Src Family Kinases Cell Adhesion, Growth, Migration
PI3K (PIK3CA) Cell Survival, Proliferation, Metabolism dirmc.tech
Mps1 Spindle Assembly Checkpoint, Mitosis
JAK2 Cytokine Signaling, Hematopoiesis
JAK3 Cytokine Signaling, Immune Response

Elucidation of Cellular and Molecular Mechanisms of Action

Cell Cycle Regulation and Arrest Induction

These compounds have been shown to interfere with the normal progression of the cell cycle, a key strategy in curbing the proliferation of cancer cells. nih.gov

A critical mechanism of action for several pyrrolo[2,3-d]pyrimidine derivatives is the induction of cell cycle arrest, primarily at the G0-G1 checkpoint. This prevents cells from entering the S phase, the stage of DNA replication, thereby halting proliferation and leading to cell death. nih.gov

For instance, the halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' known as compound 5k has demonstrated this effect. In studies involving HepG2 cancer cells, treatment with compound 5k led to an accumulation of cells in the G0-G1 phase, with the percentage increasing from 43.86% in control cells to 49.18% in treated cells. nih.gov Concurrently, there was a decrease in the percentage of cells in the S and G2/M phases. nih.gov This shift is indicative of an antiproliferative effect. nih.gov

Similarly, compound 9e , a pyrrolo[2,3-d]pyrimidine derivative containing a urea (B33335) moiety, was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells, confirming that its cytotoxic activity is mediated at least in part by apoptosis. nih.gov

Table 1: Effect of Compound 5k on HepG2 Cell Cycle Distribution

Cell Cycle PhaseControl (%)Treated with Compound 5k (%)
G0-G143.8649.18
S36.7632.52
G2/M19.3818.30
Data sourced from a study on HepG2 cell lines. nih.gov

Certain derivatives of the related pyrrolo[3,2-d]pyrimidine scaffold have been identified as potent microtubule targeting agents. nih.gov Microtubules are essential for various cellular processes, including mitosis, and their disruption can lead to cell cycle arrest and cell death. nih.gov

One such derivative, compound 5 , an N5-methylated analog, proved to be a powerful inhibitor of microtubule depolymerization, with a potency similar to the well-known agent Combretastatin A-4 (CA-4). nih.gov Its activity was over 150 times greater than its unmethylated counterpart, highlighting the importance of the N5-methylation for potent microtubule depolymerizing effects. nih.gov These compounds are believed to exert their effects by binding to the colchicine (B1669291) site on tubulin. nih.govacs.org

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis through multiple cellular pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for these compounds. Compound 9e demonstrated the ability to induce apoptosis in A549 cells through the activation of this pathway. nih.gov Further evidence comes from studies on novel pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, which also induce apoptosis via the mitochondrial route. acs.org This pathway is initiated by mitochondrial stress, leading to the activation of a cascade of enzymes that execute cell death.

The commitment to apoptosis is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to shift this balance in favor of cell death.

Mechanistic studies of compound 5k in HepG2 cells revealed a significant upregulation of the pro-apoptotic proteins Caspase-3 and Bax, coupled with a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.comnih.gov Specifically, treatment with compound 5k resulted in a 6.9-fold increase in Caspase-3 levels and a 2.6-fold increase in Bax levels compared to control cells. mdpi.com In contrast, the level of Bcl-2 was reduced by two-fold. mdpi.com Caspase-3 is a critical executioner caspase in the apoptotic process, while Bax promotes cell death. mdpi.com

Similarly, compound 9e was found to decrease the expression of Bcl-2 while increasing the expression of Bax, caspase-9, and caspase-3 in A549 cells. nih.gov Another 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) also demonstrated a concentration-dependent increase in caspase-8, -9, and -3 in gastric cancer cells. nih.gov

Table 2: Modulation of Apoptotic Proteins by Compound 5k in HepG2 Cells

Apoptotic ProteinChange in Expression vs. ControlRole
Caspase-36.9-fold increasePro-apoptotic (Executioner)
Bax2.6-fold increasePro-apoptotic
Bcl-22-fold decreaseAnti-apoptotic
Data reflects changes in protein levels following treatment with compound 5k. mdpi.com

In addition to apoptosis, some pyrrolo[2,3-d]pyrimidine derivatives may also induce necrosis, a different form of cell death characterized by cell swelling and membrane rupture. nih.govyoutube.com Treatment of HepG2 cells with compound 5k resulted in an increase in the percentage of necrotic cells from 1.58% in the control group to 4.17% in the treated group. nih.gov This suggests that the compound may trigger cell death through multiple pathways, including a form of programmed necrosis known as necroptosis. nih.govyoutube.com

Mechanisms against Multidrug Resistance

The primary mechanism by which certain pyrrolo[2,3-d]pyrimidine derivatives counteract multidrug resistance is through the direct inhibition of efflux pumps, most notably MRP1. By blocking the function of this transporter, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.

Research into the structure-activity relationships of pyrrolo[2,3-d]pyrimidine derivatives has identified specific structural features that are crucial for their inhibitory potency against MRP1. While a broad range of these compounds have been synthesized and evaluated, "Pyrrolo[2,3-d]pyrimidine derivative 30" has been noted in the scientific literature as a significant inhibitor of MRP1. This specific derivative is recognized as a patented compound targeting MRP1.

Studies have utilized various cell-based assays to determine the efficacy of these inhibitors. For instance, the intracellular accumulation of fluorescent MRP1 substrates, such as calcein (B42510) AM, is a common method to quantify the inhibitory activity of a compound. In MRP1-overexpressing cancer cell lines, the presence of an effective inhibitor like a pyrrolo[2,3-d]pyrimidine derivative will block the efflux of the substrate, leading to a measurable increase in intracellular fluorescence. This provides a quantitative measure of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

While specific quantitative data for "derivative 30" is not publicly available in all databases, the general findings for this class of compounds indicate that modifications at various positions of the pyrrolo[2,3-d]pyrimidine scaffold significantly influence their interaction with MRP1. For example, the nature of the substituent at the N-7 position and the groups attached to the pyrimidine (B1678525) ring are critical determinants of inhibitory activity.

The table below summarizes the general characteristics of pyrrolo[2,3-d]pyrimidine derivatives as MRP1 inhibitors, providing context for the significance of specific compounds like derivative 30.

Compound Class Target Mechanism of Action Significance
Pyrrolo[2,3-d]pyrimidine DerivativesMultidrug Resistance-Associated Protein 1 (MRP1, ABCC1)Competitive or non-competitive inhibition of the transporter's efflux function, leading to increased intracellular concentration of chemotherapeutic drugs.Overcoming multidrug resistance in various cancer types.

Further research into the precise binding mode of "this compound" within the MRP1 transporter would provide valuable insights for the rational design of even more potent and selective second-generation inhibitors.

Structure Activity Relationship Sar and Rational Design of Pyrrolo 2,3 D Pyrimidine Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and placement of substituents on the heterocyclic core. Modifications at the C2, C4, C6, and C7 positions have been extensively explored to optimize interactions with target kinases.

Role of Substituents at Pyrrolo[2,3-d]pyrimidine Core Positions (e.g., C2, C4, C6, C7)

Substitutions at various positions of the pyrrolo[2,3-d]pyrimidine nucleus are crucial for modulating biological activity. For instance, the introduction of a trichloromethyl group at the C2 position, along with chlorine atoms at the C4 and C6 positions, has been a key design element in some series. nih.gov The reactivity of these chloro-derivatives allows for further nucleophilic substitution with various amines, leading to a diverse library of compounds with a range of biological activities. nih.govresearchgate.net

A series of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines were designed as potential CDK4/6 inhibitors. researchgate.net Within this series, compounds featuring a 6-anilinocarbonyl substitution demonstrated significantly increased potency against pancreatic cancer cell lines. researchgate.net Specifically, compound 41 from this series was identified as a highly selective and potent CDK4/6 inhibitor. researchgate.net

At the C4 position, the introduction of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide moieties has yielded compounds with promising cytotoxic effects against various cancer cell lines. mdpi.com The nature of the substituent on the benzylidene ring plays a significant role in determining the potency. mdpi.com

Furthermore, the C7 position of the pyrrolo[2,3-d]pyrimidine core is also a critical point for modification. While many active derivatives maintain an unsubstituted N7-H, which can act as a hydrogen bond donor, N-alkylation and N-glycosylation at this position have also been explored. researchgate.net

Table 1: Influence of Substituents at Core Positions

Position Substituent Type Example Compound Biological Effect Reference
C2 Trichloromethyl Derivative from study nih.gov Serves as a reactive handle for further modification nih.gov
C2 Phenyl group with halogen Compound 5k Potent multi-targeted kinase inhibitor mdpi.comnih.gov
C4 Chlorine Derivative from study nih.gov Allows for nucleophilic substitution to create diverse libraries nih.gov
C4 4-Aminopiperidine-4-carboxamide Compound 21 Potent and selective inhibitor of Protein Kinase B (Akt) nih.gov
C6 Chlorine Derivative from study nih.gov Key for creating reactive intermediates for diversification nih.gov
C6 6-Anilinocarbonyl Compound 41 Potent and selective CDK4/6 inhibitor researchgate.net

Effects of Cyclic Amines and Heteroaromatic Ring Systems on Kinase Hinge Interactions

The introduction of cyclic amines and various heteroaromatic ring systems is a well-established strategy to enhance the binding affinity of inhibitors to the kinase hinge region. This region, which connects the N- and C-terminal lobes of the kinase domain, is a critical anchoring point for many ATP-competitive inhibitors. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold itself is considered a "hinge-binder," forming hydrogen bonds with the kinase hinge. nih.gov

The design of purine (B94841) and pyrrolo[2,3-d]pyrimidine derivatives has shown that incorporating cyclic amines can improve biological activity by forming additional hydrogen bonds within the kinase hinge. nih.gov For instance, in a series of Protein Kinase B (PKB/Akt) inhibitors, the replacement of the pyrrolo[2,3-d]pyrimidine core with other hinge-binding fragments like 7-azaindole (B17877) and pyrazolo[3,4-b]pyridine was investigated. nih.gov While the 7-azaindole analogues showed similar potency, they exhibited lower selectivity for PKB over the related kinase PKA. nih.gov This difference in selectivity is attributed to the change from a nitrogen at the N-3 position in the pyrrolo[2,3-d]pyrimidine to a carbon in the azaindole, which alters the preferred conformation of the attached piperidine (B6355638) ring. nih.gov

Impact of Halogen Substituents on Potency and Selectivity

In a series of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', several compounds with halogen substitutions demonstrated promising cytotoxic effects. mdpi.comnih.gov Notably, compound 5k , which features halogen substituents, emerged as a potent inhibitor of multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the established kinase inhibitor sunitinib. mdpi.comnih.gov The presence of substituents like 2-bromo, 2-chloro, and 2-fluoro on the benzylidene ring resulted in a downfield shift in NMR spectra, indicating their electron-withdrawing effects which can influence binding. mdpi.comnih.gov

The impact of halogenation is also evident in tricyclic pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com For example, among halo-containing analogues, compound 10a (3-chloro derivative) and 10b showed moderate activity against certain cancer cell lines. mdpi.com The favorable impact of both ring saturation and halogenation was highlighted in this study. mdpi.com

Table 2: Effect of Halogen Substitution on Biological Activity

Compound Halogen Substituent Position Biological Activity Reference
5k Halogenated benzylidene C4-amino linkage Potent multi-targeted kinase inhibitor (IC50 = 40-204 nM) mdpi.comnih.gov
10a 3-Chloro C3 of pyrimidine (B1678525) ring Moderate cytotoxic activity (IC50 ~23-28 µM) mdpi.com
10c 3-Iodo C3 of pyrimidine ring Weaker cytotoxic activity compared to 10a mdpi.com
4a 2-(3-chlorophenyl) C2 of pyrrole (B145914) ring High A1 adenosine (B11128) receptor affinity and selectivity nih.gov

Stereochemical Implications in Activity (e.g., (3R, 4R) isomers)

The stereochemistry of substituents on the pyrrolo[2,3-d]pyrimidine scaffold and its side chains can have a profound impact on biological activity. Chiral centers can dictate the three-dimensional orientation of key interacting groups, leading to significant differences in potency and selectivity between enantiomers or diastereomers.

A study on chiral pyrrolo[2,3-d]pyrimidine derivatives as A1-adenosine receptor antagonists revealed high stereoselectivity. nih.gov For example, the (R)-enantiomer of N-(1-Phenylethyl)-4-amino-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (17a ) displayed a Ki value of 6.7 nM at the A1 adenosine receptor and showed over 4000-fold selectivity. nih.gov Another compound from the same study, 4a , exhibited a 64-fold stereoselectivity, with the (R)-isomer being more active than the (S)-isomer. nih.gov

While specific data on (3R, 4R) isomers of a "derivative 30" is not available in the provided context, the principle of stereochemical influence is clearly established in the broader class of pyrrolo[2,3-d]pyrimidine derivatives. nih.gov The design of inhibitors for Janus kinase 3 (JAK3), for instance, involves the covalent reaction with Cys909, where the precise 3D orientation of the reactive group, influenced by chiral centers, is critical for efficacy. acs.org

Design Strategies for Bis- and Dimeric Pyrrolo[2,3-d]pyrimidine Structures

The development of bivalent or dimeric ligands, where two pharmacophores are connected by a linker, is a design strategy employed to enhance binding affinity and potentially selectivity. This approach has been applied to pyrrolo[2,3-d]pyrimidine derivatives to target various biological systems.

Investigation of Linker Moieties (e.g., aliphatic, aromatic spacers)

The nature of the linker connecting the two heterocyclic units in bis-pyrrolo[2,3-d]pyrimidine structures is a critical determinant of their biological activity. Both aliphatic and π-electron-rich aromatic spacers have been investigated to explore their potential for improving anti-cancer effects. mdpi.com

In a study of symmetric bis-purines and regioisomeric bis-pyrrolo[2,3-d]pyrimidines, various linkers were introduced between the two heterocyclic scaffolds. mdpi.com The results indicated that the type of linker significantly influenced the antiproliferative activity. Among compounds with aromatic linkers, the 4-pyrrolidine analogue 7a with a 1,4-bis(oxymethylene)phenyl linker showed a marked growth-inhibitory effect on HeLa cells. mdpi.com In contrast, 4-piperidine pyrrolo[2,3-d]pyrimidines with aliphatic spacers (6c and 6d ) exhibited only moderate antiproliferative activities. mdpi.com

Interestingly, the monomeric 4-chloropyrrolo[2,3-d]pyrimidine 5f , which contains a 4,4'-bis(oxymethylene)biphenyl moiety (a long aromatic spacer), displayed the most potent cytostatic activity, particularly against pancreatic adenocarcinoma cells (CFPAC-1) with an IC50 of 0.79 µM. mdpi.com This suggests that in some cases, a single pharmacophore with an extended aromatic system can be more effective than a true dimeric structure.

Table 3: Activity of Bis- and Mono-Pyrrolo[2,3-d]pyrimidines with Different Linkers

Compound Structure Type Linker/Spacer Cell Line IC50 (µM) Reference
7a Bis-pyrrolo[2,3-d]pyrimidine 1,4-bis(oxymethylene)phenyl (aromatic) HeLa 6.4 mdpi.com
6b Bis-pyrrolo[2,3-d]pyrimidine Aromatic CFPAC-1 17.4 mdpi.com
6c Bis-pyrrolo[2,3-d]pyrimidine Aliphatic Various 28.2 - 65.2 mdpi.com
6d Bis-pyrrolo[2,3-d]pyrimidine Aliphatic Various 28.2 - 65.2 mdpi.com
5f Mono-pyrrolo[2,3-d]pyrimidine 4,4'-bis(oxymethylene)biphenyl (aromatic) CFPAC-1 0.79 mdpi.com
5f Mono-pyrrolo[2,3-d]pyrimidine 4,4'-bis(oxymethylene)biphenyl (aromatic) HeLa 0.98 mdpi.com

Bioisosteric Replacement and Fragment Cleavage Strategies in the Rational Design of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile template in medicinal chemistry, recognized as a bioisostere of the naturally occurring purine heterocycle. This structural similarity has been exploited in the design of numerous kinase inhibitors. The strategic modification of this core structure, through techniques such as bioisosteric replacement and fragment cleavage, is pivotal in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. One notable example that has emerged from such optimization studies is the 2-amino-pyrrolo[2,3-d]pyrimidine derivative, compound 30, which has demonstrated potent inhibitory activity against Aurora-A kinase with an IC50 value of 0.008 µM. nih.gov

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of rational drug design. In the context of pyrrolo[2,3-d]pyrimidine derivatives, this strategy has been employed to modulate biological activity and improve drug-like properties. For instance, the replacement of the pyrrolo[2,3-d]pyrimidine core with its bioisostere, thieno[2,3-d]pyrimidine, has been explored to assess the impact on the inhibition of the RET kinase. nih.gov This type of substitution can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with the target protein.

Further illustrating the application of these design principles, a series of pyrrolo[2,3-d]pyrimidine-derived inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) were developed. In this series, methyl derivatives, including compounds 30-33, were synthesized to enhance interactions within the hinge region of the LRRK2 ATP binding site. The goal of these modifications was to boost potency and kinase selectivity. acs.org The structure-activity relationship (SAR) data from these studies highlight the impact of subtle structural changes on the inhibitory profile of the compounds.

The following table summarizes the activity of selected pyrrolo[2,3-d]pyrimidine derivatives, illustrating the outcomes of rational design strategies.

CompoundTarget KinaseIC50 (µM)Key Structural Features
Derivative 30 Aurora-A0.0082-amino-pyrrolo[2,3-d]pyrimidine scaffold
Methyl Derivative 32 LRRK2 G2019S0.002 (cKi)Pyrazolylamino substitution

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5778-83 and Journal of Medicinal Chemistry, 2021, 64(13), 9034-9051. nih.govacs.org

The development of potent and selective kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, such as derivative 30, underscores the power of iterative design cycles involving bioisosteric replacement and detailed SAR analysis. These strategies continue to guide the optimization of this important class of therapeutic agents.

Computational Chemistry and in Silico Approaches in Pyrrolo 2,3 D Pyrimidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for understanding the interactions that drive binding affinity and selectivity. In the context of pyrrolo[2,3-d]pyrimidine derivatives, docking studies have been widely used to elucidate their binding modes with various kinase targets.

For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, molecular docking was employed to guide the optimization of fragment-derived pyrrolo[2,3-d]pyrimidines. acs.orgnih.gov The pyrazolylamino substitution in derivatives like compound 30 was designed to create a growth vector into the hinge region of the LRRK2 ATP binding site. acs.org The goal was to optimize interactions with key residues such as Leu1949, Ser1951, Gly1952, and Gly1953 to enhance potency and kinase selectivity. acs.org

Docking studies on related compounds have revealed specific interactions that are likely conserved with derivative 30. For example, the X-ray crystal structure of a related derivative, compound 26, in complex with a Checkpoint Kinase 1 (CHK1) 10-point mutant (a surrogate for LRRK2), confirmed that the pyrazole (B372694) was positioned as intended in the binding site. acs.org This structure suggested a likely intramolecular hydrogen bond between the 1-N of the pyrrolo[2,3-d]pyrimidine core and the 5-CH of the pyrazole ring. acs.org Such insights are invaluable for the rational design of new analogs.

Table 1: Key Interactions of Pyrrolo[2,3-d]pyrimidine Derivatives from Docking Studies

Compound Target Key Interacting Residues Type of Interaction
Derivative 30 (Predicted) LRRK2 Leu1949, Ser1951, Gly1952, Gly1953 Hinge binding
Compound 26 CHK1 10-pt. mut. N/A Intramolecular H-bond
Compound 5k EGFR, Her2, VEGFR2, CDK2 N/A Similar to sunitinib

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the binding stability over time. nih.gov These simulations are essential for assessing the conformational changes in both the ligand and the protein upon binding and for calculating the binding free energy.

In the study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), MD simulations were used to investigate the binding modes and inhibitory mechanisms at a molecular level. nih.gov The results indicated that the inhibitors formed strong interactions with the hinge region and β-sheets of the kinase. nih.gov Similarly, MD simulations of furo[2,3-d]pyrimidine (B11772683) derivatives, a related scaffold, as PI3K/AKT dual inhibitors revealed an improved binding pattern with key amino acids in the binding sites. rsc.org

These studies highlight the importance of MD simulations in confirming the stability of the interactions predicted by molecular docking and in providing a more accurate understanding of the binding thermodynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory for reaction pathways)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. researchgate.net These calculations can provide insights into the reactivity of different positions on the pyrrolo[2,3-d]pyrimidine scaffold, which is crucial for planning synthetic routes.

For example, DFT can be used to calculate the electrostatic potential surface of a molecule, revealing the electron-rich and electron-poor regions that are susceptible to nucleophilic or electrophilic attack. researchgate.net This information can be used to predict the outcome of chemical reactions and to design more efficient syntheses. While specific DFT studies on the reaction pathways of derivative 30 are not detailed in the provided context, the general application of these methods is well-established in the study of heterocyclic compounds.

In Silico Prediction and Evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic and safety profiles. afjbs.com In silico ADMET prediction has become a standard practice in drug discovery to filter out compounds with undesirable properties at an early stage. mdpi.com

For pyrrolo[2,3-d]pyrimidine derivatives, various computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition. mdpi.com For example, in silico ADMET studies of some tricyclic pyrrolo[2,3-d]pyrimidine derivatives showed that while they conformed to Lipinski's rule of five, they had elevated lipophilicity. mdpi.com Such predictions are crucial for guiding the chemical modifications needed to improve the drug-likeness of a compound.

Table 2: Predicted ADMET Properties for Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Molecular Weight QPlogPo/w Hydrogen Bond Donors Hydrogen Bond Acceptors Rule of Five Violations
Compound 8f Acceptable 6.95 0 2.5 1
Compound 8g Acceptable 7.19 0 2.5 1

Data from in silico evaluation using the QikProp module. mdpi.com

Application of Crystallographic Surrogates in Inhibitor Design (e.g., Checkpoint Kinase 1-derived surrogate)

Obtaining high-resolution crystal structures of target proteins in complex with inhibitors is often a bottleneck in structure-based drug design. This is particularly true for large, complex proteins like LRRK2. acs.org To overcome this challenge, crystallographic surrogates can be used. These are proteins with a high degree of similarity in the ATP binding site to the target of interest and are more amenable to crystallization.

In the development of pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors, a crystallographic surrogate derived from Checkpoint Kinase 1 (CHK1) was instrumental. acs.orgnih.gov Initially, wild-type CHK1 was chosen due to the sequence identity of its ATP binding site with LRRK2 and the presence of a non-aromatic gatekeeper residue. acs.org Subsequently, a more optimized surrogate was created by introducing ten point mutations into CHK1 (CHK1 10-pt. mut.). acs.org

This surrogate system was used to obtain multiple X-ray crystal structures of novel inhibitors, including those closely related to derivative 30, in complex with the surrogate. acs.org These structures provided a rational basis for the observed potency and selectivity and guided the further optimization of the series. acs.org For example, the X-ray structure of derivative 32, a methyl derivative of the same series as 30, in complex with the CHK1 10-pt. mut. surrogate confirmed the intended binding mode and informed further design efforts. acs.org

Pre Clinical Research Applications of Pyrrolo 2,3 D Pyrimidine Derivatives

Anticancer Efficacy in In Vitro Cell Models

The cytotoxic and antiproliferative effects of pyrrolo[2,3-d]pyrimidine derivatives have been extensively evaluated in a variety of cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.

Cytotoxicity Evaluation Against Diverse Cancer Cell Lines

Numerous studies have documented the cytotoxic activity of pyrrolo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. These evaluations, typically measured by IC50 values (the concentration of a drug that inhibits cell growth by 50%), reveal the potency and selectivity of these compounds.

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated modest cytotoxic effects against several cancer cell lines. For instance, compounds 5e , 5h , 5k , and 5l exhibited IC50 values ranging from 29 to 59 µM against mammary gland cancer (MCF-7), hepatocellular carcinoma (HepG2), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cells. nih.gov

Another study focusing on pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties reported potent cytotoxic activity. nih.gov Compound 10a was found to be the most potent against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM. nih.gov Compounds 10b and 9e showed strong cytotoxicity against MCF-7 and human lung adenocarcinoma (A549) cells with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov

Furthermore, research on bis-pyrrolo[2,3-d]pyrimidine derivatives highlighted their antiproliferative effect on pancreatic carcinoma (CFPAC-1) cells. nih.gov The cytotoxic effects of various derivatives have also been assessed against metastatic colorectal adenocarcinoma (SW480) and human melanoma (A375) cell lines. nih.govresearchgate.net For the A375 human melanoma cell line, a series of diarylureas and amides with a pyrrolo[2,3-d]pyrimidine scaffold showed activities superior or similar to the established drug Sorafenib. nih.gov Specifically, compounds Iq and Ir , which contain imidazole (B134444) and morpholine (B109124) groups, were the most potent. nih.gov

While extensive research has been conducted, specific cytotoxicity data for pyrrolo[2,3-d]pyrimidine derivatives against rat glioma (C6) and oral squamous cell carcinoma (FaDu) are not as readily available in the reviewed literature.

Compound/Derivative SeriesA549 (Human Lung Adenocarcinoma) IC50 (µM)HeLa (Cervical Carcinoma) IC50 (µM)CFPAC-1 (Ductal Pancreatic Adenocarcinoma)SW620 (Metastatic Colorectal Adenocarcinoma)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MIA PaCa-2 (Pancreatic Cancer)A375 (Human Melanoma)MCF-7 (Breast Adenocarcinoma) IC50 (µM)MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM)
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (5e, 5h, 5k, 5l)Data not available29-59Data not availableData not available29-59Data not availableData not available29-5929-59
Pyrrolo[2,3-d]pyrimidine-urea hybrids (e.g., 9e, 10a, 10b)4.55 (9e)Data not availableData not availableEvaluatedData not availableData not availableData not available1.66 (10b)Data not available
Bis-pyrrolo[2,3-d]pyrimidine derivativesData not availableData not availablePotent effectData not availableData not availableData not availableData not availableData not availableData not available
Diarylureas and amides (e.g., Iq, Ir)Data not availableData not availableData not availableData not availableData not availableData not availablePotent activityData not availableData not available

Inhibition of Proliferation in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Cultures

Pyrrolo[2,3-d]pyrimidine derivatives have shown significant promise in inhibiting the proliferation of Pancreatic Ductal Adenocarcinoma (PDAC) cells, a particularly aggressive malignancy. A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as cyclin-dependent kinase (CDK) inhibitors for PDAC therapy. researchgate.net Many of these compounds demonstrated strong inhibitory activity against CDK9 and significant anti-proliferative activity in pancreatic cancer cell cultures. researchgate.net

The most potent compound, 2g , effectively inhibited the proliferation of multiple human pancreatic cancer cell lines, including MIA PaCa-2 cells. researchgate.net Mechanistic studies revealed that compound 2g induced apoptosis by downregulating the downstream proteins of CDK9, Mcl-1 and c-Myc, in MIA PaCa-2 cells. researchgate.net Furthermore, a series of 6-anilinocarbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives also showed significantly increased potency against both MIA PaCa-2 and BxPC-3 pancreatic cancer cell lines. mdpi.com

In Vivo Antitumor Activity in Pre-clinical Models

The anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives has been further validated in in vivo pre-clinical models. For instance, compound 2g , a CDK inhibitor from the 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine series, displayed a moderate tumor inhibition effect in a mouse xenograft model derived from AsPC-1 pancreatic cancer cells. nih.govresearchgate.net

In vitro studies that often precede in vivo testing have provided insights into the mechanisms of action that contribute to antitumor activity. For example, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest. nih.gov The induction of a mitotic cell blockade is a key mechanism for many anticancer drugs. One study found that a novel pyrrolo[2,3-d]pyrimidine derivative, compound 10b , arrested A549 lung cancer cells in the G2/M phase of the cell cycle, a phase that directly precedes mitosis. This suggests that the compound may interfere with the mitotic machinery, leading to cell death.

Research into Anti-inflammatory and Immunological Disorder Modulation

The pyrrolo[2,3-d]pyrimidine scaffold is a key component of several Janus kinase (JAK) inhibitors. JAKs are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines involved in inflammation and immune responses. By inhibiting JAKs, particularly JAK3, these derivatives can modulate the immune system and are therefore being investigated for the treatment of inflammatory diseases and autoimmune disorders.

The development of pyrrolo[2,3-d]pyrimidine derivatives as JAK kinase inhibitors holds promise for treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Antibacterial and Antiviral Activity Assessment

Beyond their applications in cancer and inflammation, pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties.

Several studies have demonstrated the antibacterial activity of these compounds. For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested against various bacterial strains. nih.gov Compounds 3b , 3c , and 7e from this series exhibited the best activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov However, the tested compounds were found to be inactive against Escherichia coli. nih.gov

In terms of antiviral activity, certain pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory effects against specific viruses, although this is a less explored area of their application.

Future Research Directions and Unaddressed Challenges in Pyrrolo 2,3 D Pyrimidine Derivative Development

Rational Design for Enhanced Target Selectivity and Potency

A primary objective in the development of pyrrolo[2,3-d]pyrimidine derivatives is the rational design of molecules with superior selectivity and potency for their intended biological targets. The 7-deazapurine core of these compounds provides a versatile foundation for structural modifications aimed at optimizing interactions within the ATP-binding sites of various kinases. nih.govmdpi.com

Researchers are increasingly employing structure-based drug design and computational modeling to guide the synthesis of new analogues. For instance, the strategic incorporation of halogen substituents has been explored to enhance the potency and selectivity of tyrosine kinase inhibitors. nih.govmdpi.com Molecular docking studies help to understand the binding modes of these compounds, allowing for the targeted modification of functional groups to improve affinity and efficacy. mdpi.com

One notable strategy involves the use of a crystallographic surrogate, such as a modified checkpoint kinase 1 (CHK1), to facilitate the design of inhibitors for challenging targets like Leucine-Rich Repeat Kinase 2 (LRRK2). acs.org This approach has enabled the structure-guided elaboration of pyrrolo[2,3-d]pyrimidine derivatives, leading to compounds with nanomolar potency. acs.org

Table 1: Examples of Pyrrolo[2,3-d]pyrimidine Derivatives and their Biological Targets

Compound ClassTarget Kinase(s)Therapeutic Area
Halogenated Benzylidene-benzohydrazide DerivativesMultiple Tyrosine KinasesCancer
LRRK2 InhibitorsLRRK2Parkinson's Disease
EGFR InhibitorsEGFR (mutant)Non-Small Cell Lung Cancer
RET InhibitorsRET, RET V804MThyroid and Lung Cancer

Exploration of New Therapeutic Areas and Biological Targets

While the primary focus has been on cancer and inflammation, the unique structural features of pyrrolo[2,3-d]pyrimidines make them attractive candidates for a broader range of therapeutic applications. nih.govmdpi.com The versatility of this scaffold allows for the development of inhibitors against a variety of biological targets.

Current research is expanding into new territories, including:

Neurodegenerative Diseases: The development of LRRK2 inhibitors based on the pyrrolo[2,3-d]pyrimidine core is a promising avenue for the treatment of Parkinson's disease. acs.org

Infectious Diseases: Some derivatives have been evaluated for their antibacterial activity against pathogenic bacteria, although initial findings suggest that further optimization is needed to achieve significant efficacy. auctoresonline.org

Antiviral Applications: The structural similarity to purines suggests potential for the development of antiviral agents. mdpi.com

The exploration of bioisosteric replacement, such as substituting the pyrrolo[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine, is another strategy being used to investigate the impact on target inhibition and expand the therapeutic potential. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The efficient and sustainable synthesis of pyrrolo[2,3-d]pyrimidine derivatives is crucial for their widespread development and accessibility. Researchers are actively seeking to improve upon existing synthetic routes to make them more environmentally friendly and cost-effective.

Recent advancements include the development of copper-catalyzed coupling reactions, which offer a greener and simpler method for the synthesis of key intermediates. tandfonline.com Efforts are also focused on optimizing reaction conditions, such as using microwave-assisted synthesis to accelerate reaction times and improve yields. mdpi.com The development of one-pot, multi-component reactions is another area of focus, aiming to streamline the synthetic process and reduce waste. auctoresonline.org

Addressing Pharmacokinetic Disconnects in Pre-clinical Models

A significant hurdle in the translation of promising pyrrolo[2,3-d]pyrimidine derivatives from the laboratory to the clinic is the observed disconnect in pharmacokinetic (PK) properties between in vitro and in vivo models. acs.org Compounds that demonstrate favorable profiles in vitro may exhibit unexpected behavior in animal models, such as species-specific differences in metabolism and clearance. acs.org

For example, some potent LRRK2 inhibitors have shown a propensity for P-glycoprotein (P-gp) and/or Breast Cancer Resistance Protein (BCRP)-mediated efflux in mouse models, which was not predicted by in vitro assays. acs.org Addressing these species disconnects requires a deeper understanding of the metabolic pathways and transporter interactions of these compounds. Future research will need to focus on developing more predictive preclinical models and incorporating early-stage ADME (absorption, distribution, metabolism, and excretion) profiling to identify and mitigate these issues.

Comprehensive SAR Expansion to Unexplored Positions (e.g., C5, C6 of pyrrole (B145914) moiety)

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic properties of pyrrolo[2,3-d]pyrimidine derivatives. While significant exploration has occurred at certain positions of the heterocyclic core, other positions remain relatively unexplored.

Future research will need to systematically investigate the impact of substitutions at positions such as C5 and C6 of the pyrrole ring. nih.gov For instance, the introduction of various moieties at these positions can significantly influence a compound's potency and selectivity for its target kinase. nih.gov A detailed SAR analysis, exploring a wide range of functional groups at these underexplored positions, will be critical for fine-tuning the pharmacological profile of these inhibitors and unlocking their full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, and how can their purity be validated?

  • Methodological Answer : Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, cyclocondensation of 6-aminouracil with oxalyl chloride in acetone/DMF yields the core scaffold, which can be further modified with p-amino acetophenone or sulfonamide groups . One-pot multicomponent reactions using arylglyoxals and barbituric acid derivatives with TBAB as a catalyst offer high yields (up to 90%) under mild conditions . Purity validation requires spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis, with DFT calculations aiding in structural verification .

Q. What biological activities are associated with pyrrolo[2,3-d]pyrimidine derivatives, and how are these activities assessed experimentally?

  • Methodological Answer : These derivatives exhibit anticancer, antimicrobial, and antiviral activities. For instance, NVP-AEW541 (a pyrrolo[2,3-d]pyrimidine derivative) inhibits IGF-1R with an IC50 of 0.086 µM, validated via kinase inhibition assays . Antimicrobial activity is tested using MIC assays against Gram-positive/negative bacteria and fungi, with compound 3 (from cyclocondensation reactions) showing potent activity against S. aureus . Anticancer activity is evaluated via MTT assays in cell lines (e.g., KB cells), with IC50 values reported for GARFTase inhibitors like compound 2d (1.2 nM) .

Q. What spectroscopic and computational methods are critical for characterizing pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Experimental : <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation, FT-IR for functional group analysis, and X-ray crystallography for absolute configuration determination .
  • Computational : DFT-based geometry optimization and HOMO-LUMO analysis predict electronic properties and reactivity. For example, MEP (Molecular Electrostatic Potential) maps identify nucleophilic/electrophilic sites in sulfonamide-bearing derivatives .

Advanced Research Questions

Q. How can synthetic yields of pyrrolo[2,3-d]pyrimidine derivatives be optimized while maintaining regioselectivity?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol or DMF for polar intermediates) and catalyst screening. TBAB (tetrabutylammonium bromide) enhances reaction efficiency in one-pot syntheses by stabilizing intermediates . Regioselectivity is controlled via substituent positioning; for example, bromination at position 7 of the pyrrolo[2,3-d]pyrimidine core directs subsequent functionalization . Kinetic studies under reflux conditions (e.g., 90°C for 4 h) ensure complete cyclization .

Q. What structure-activity relationship (SAR) trends govern the biological potency of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Anticancer Activity : Substitution at position 5 with electron-withdrawing groups (e.g., -CN or -NO2) enhances GARFTase inhibition, as seen in compound 9 (IC50 = 1.5 nM) .
  • Antimicrobial Activity : Aromatic sulfonamide moieties at position 2 improve membrane permeability, as demonstrated by derivatives with MIC values ≤4 µg/mL .
  • Antiviral Activity : Coumarin-containing derivatives show enhanced anti-BVDV activity due to π-π stacking interactions with viral polymerase .

Q. How can contradictory data in enzyme inhibition assays (e.g., IC50 variability) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate results across multiple cell models (e.g., KB vs. MCF-7 cells). For IGF-1R inhibitors like NVP-AEW541, cross-testing in anchorage-independent growth assays confirms target specificity .

Q. What computational strategies are effective for designing novel pyrrolo[2,3-d]pyrimidine derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Molecular docking with AutoDock Vina identifies binding poses in target proteins (e.g., HCV polymerase or JAK1/3) .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (ideally 2–3) and reduce hepatotoxicity risks. Derivatives with cLogP <4 and TPSA >80 Ų show favorable bioavailability .

Q. How can pyrrolo[2,3-d]pyrimidine derivatives be integrated into combination therapies to overcome drug resistance?

  • Methodological Answer : Synergistic studies with clinical agents (e.g., trilaciclib) are conducted using Chou-Talalay assays. For example, combining pyrrolo[2,3-d]pyrimidine-based CDK4/6 inhibitors with paclitaxel reduces IC50 by 50% in resistant breast cancer models . Mechanistic studies (e.g., Western blotting for p-Rb suppression) validate pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.